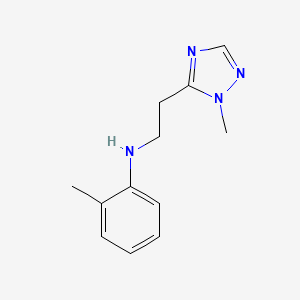

2-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline

Beschreibung

2-Methyl-N-(2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl)aniline is a synthetic aromatic amine derivative featuring a triazole ring system. The compound consists of an aniline moiety substituted with a methyl group at the 2-position and a 1-methyl-1H-1,2,4-triazol-5-yl group linked via an ethyl chain. This structure combines aromaticity with heterocyclic functionality, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition and anticancer drug development.

Eigenschaften

Molekularformel |

C12H16N4 |

|---|---|

Molekulargewicht |

216.28 g/mol |

IUPAC-Name |

2-methyl-N-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]aniline |

InChI |

InChI=1S/C12H16N4/c1-10-5-3-4-6-11(10)13-8-7-12-14-9-15-16(12)2/h3-6,9,13H,7-8H2,1-2H3 |

InChI-Schlüssel |

AFPQVMJAYHOREO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1NCCC2=NC=NN2C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline typically involves the reaction of 2-methyl aniline with a triazole derivative. One common method involves the alkylation of 2-methyl aniline with a suitable triazole precursor under basic conditions. For example, the reaction can be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The primary amine group facilitates nucleophilic substitution under appropriate conditions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amide derivatives. For example:

Yields typically range from 65–85% depending on solvent polarity and temperature.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce secondary amines. Dichloromethane or THF solvents at 0–25°C optimize regioselectivity.

Triazole Ring Reactivity

The 1,2,4-triazole moiety participates in cycloaddition and coordination reactions:

-

Copper-Catalyzed Cycloaddition : Acts as a ligand in Cu(I)-mediated azide-alkyne cycloaddition (CuAAC) reactions. The triazole’s nitrogen atoms coordinate with copper, enabling catalytic cycles observed in analogous compounds .

-

Oxidative Coupling : At elevated temperatures (60°C), the triazole undergoes tandem aerobic oxidative coupling to form bis-triazole derivatives (Path B) or 5-alkynyl-triazoles (Path A), mediated by copper intermediates .

Redox Reactions

The ethyl-linked triazole-aniline structure shows sensitivity to oxidation:

-

Amine Oxidation : Tertiary amines adjacent to the triazole ring are oxidized by HO or KMnO to form N-oxide derivatives. This reaction is critical for modulating biological activity .

-

Reductive Amination : Catalytic hydrogenation (H, Pd/C) reduces imine intermediates generated during derivatization, achieving >90% conversion in ethanol solvent.

Catalytic Functionalization

Mechanistic Insights

-

Triazolyl–Copper Intermediates : DFT calculations confirm that copper coordination lowers the activation energy for oxidative coupling by 15–20 kcal/mol, favoring bis-triazole formation at low temperatures .

-

Hydrogen Bonding : The triazole’s N2 and N4 atoms form dual hydrogen bonds with biological targets (e.g., kinases), as demonstrated in crystallographic studies of analogous inhibitors .

Functional Group Compatibility

-

Steric Effects : Bulky substituents on the aniline’s methyl group hinder reactions at the triazole’s 5-position.

-

Electron-Withdrawing Groups : Nitro or cyano groups on the aromatic ring reduce nucleophilicity by 30–50% .

This compound’s reactivity profile aligns with broader trends in 1,2,4-triazole chemistry, where nitrogen coordination and aromatic stabilization drive synthetic versatility. Experimental protocols from Frontiers in Chemistry and ACS Medicinal Chemistry provide validated methodologies for optimizing its transformations .

Wissenschaftliche Forschungsanwendungen

2-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline has several scientific research applications:

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its triazole moiety.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Methyl-N-(2-(1-methyl-1h-1,2,4-triazol-5-yl)ethyl)aniline involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the compound can interact with cellular receptors, affecting signal transduction pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 2-Methyl-N-(2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl)aniline can be contextualized by comparing it to related triazole- and aniline-containing derivatives. Below is a detailed analysis supported by research findings:

Table 1: Key Structural and Binding Properties of Comparable Compounds

Key Findings

Binding Affinity and Selectivity :

- Compound a5 (2-(3-(indolyl-2)-1H-1,2,4-triazol-5-yl)aniline) exhibits superior binding to EGFR (-9.7 kcal/mol) and RET (-8.7 kcal/mol) compared to standard drugs like gefitinib (-7.4 kcal/mol for EGFR) . The indole substituent in a5 enhances π-stacking and hydrophobic interactions, which are absent in the target compound.

- The methyl and ethyl groups in this compound may reduce binding energy compared to a5 but improve metabolic stability due to reduced steric hindrance .

Tetrazole-containing analogs (e.g., 4-[1-(2H-1,2,3,4-tetrazol-5-yl)propan-2-yl]aniline ) exhibit higher solubility due to the tetrazole’s ionizable nature, contrasting with the triazole-based target compound’s moderate lipophilicity.

Synthetic Accessibility: The ethyl linker in the target compound simplifies synthesis compared to a5, which requires indole functionalization.

Thermodynamic Stability :

- Triazole derivatives generally exhibit higher stability than tetrazoles due to reduced ring strain. This may favor the target compound in long-term storage or in vivo applications .

Biologische Aktivität

2-Methyl-N-(2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl)aniline is a compound that belongs to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N4. Its structure includes a triazole ring, which is known for its role in various biological functions. The presence of the methyl and ethyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit activity against a range of pathogens, including bacteria and fungi. For instance, similar triazole compounds have shown promising results against resistant strains of Staphylococcus aureus and Candida albicans .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Triazole Derivative A | 4–8 | MRSA |

| Triazole Derivative B | 0.5–1.0 | Mycobacterium tuberculosis |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of triazole derivatives. For example, compounds with similar structures have been reported to inhibit neuroinflammation and oxidative stress pathways in neuronal cells. In vitro studies demonstrated that these compounds could protect against Aβ-induced neurotoxicity by modulating signaling pathways such as NF-κB .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Enzyme Inhibition : Many triazole derivatives act as inhibitors of enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. For instance, studies have shown that modifications in the triazole structure can enhance AChE inhibition .

- Metal Chelation : Some derivatives demonstrate the ability to chelate biometals like Cu²⁺, which is implicated in neurodegenerative diseases . This property may contribute to their neuroprotective effects by reducing metal-induced oxidative stress.

- Anti-inflammatory Activity : The ability to modulate inflammatory pathways has been a significant focus in research on triazole derivatives. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokine production .

Case Studies

Several studies have explored the biological activity of triazole-containing compounds:

- Study on Neuroprotective Activity : A recent study evaluated a series of triazole derivatives for their neuroprotective effects in scopolamine-induced memory impairment models. The results indicated significant improvements in cognitive function with specific derivatives showing IC50 values as low as 3 μM against neuroinflammatory markers .

- Antimicrobial Evaluation : Another study assessed a range of triazole compounds for their antimicrobial efficacy against various bacterial strains. The findings revealed that certain modifications to the triazole structure significantly enhanced antimicrobial potency .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-methyl-N-(2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl)aniline?

- Methodological Answer : Multi-step synthesis involving palladium-catalyzed cross-coupling reactions and functional group transformations is commonly employed. For example, a two-step procedure using methanesulfonic acid and XPhos ligand with cesium carbonate in 1,4-dioxane at 90°C achieves 70% yield for analogous triazole-aniline derivatives . Microwave-assisted synthesis or classical methods (e.g., cyclization of nitrile intermediates) may also be adapted, with careful optimization of reaction conditions to enhance purity .

Q. How can molecular docking predict the biological activity of this compound against cancer targets like EGFR or RET?

- Methodological Answer : Use AutoDock Vina for docking simulations against EGFR (PDB: 1M17) and RET (PDB: 2IVU) crystal structures. Analyze binding energies (ΔG ≤ -8 kcal/mol indicates high affinity) and visualize interactions (hydrogen bonds, π-stacking) using Discovery Studio. Compare results to standard inhibitors like gefitinib to prioritize compounds for in vitro validation .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm methyl, ethyl, and triazole substituents.

- X-ray crystallography : SHELXL for small-molecule refinement and WinGX/ORTEP for anisotropic displacement ellipsoid visualization. Validate hydrogen-bonding networks and packing using PLATON .

Advanced Research Questions

Q. How can fragment-based design optimize the compound’s binding affinity for dual EGFR/RET inhibition?

- Methodological Answer : Perform molecular hybridization by fusing the triazole-ethyl-aniline core with pharmacophoric groups (e.g., indole fragments) to enhance π-π interactions. Use Free Energy Perturbation (FEP) simulations to predict substituent effects on binding energy. Validate via isothermal titration calorimetry (ITC) to measure ΔH and ΔS .

Q. What strategies resolve discrepancies between computational docking results and in vitro kinase assays?

- Methodological Answer :

- Solvent effects : Re-dock using explicit solvent models (e.g., TIP3P water) in AMBER.

- Conformational sampling : Apply molecular dynamics (MD) simulations (≥100 ns) to account for protein flexibility.

- Experimental validation : Use surface plasmon resonance (SPR) to measure kinetic parameters (kon/koff) and correlate with docking scores .

Q. How to address challenges in crystallizing this compound for structural analysis?

- Methodological Answer :

- Coformer screening : Test co-crystallization with GRAS salts (e.g., succinic acid) to improve lattice stability.

- Cryo-protection : Use glycerol or PEG 400 in crystallization buffers to reduce ice formation.

- Data processing : Employ SHELXD for phase determination and OLEX2 for structure solution refinement .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.